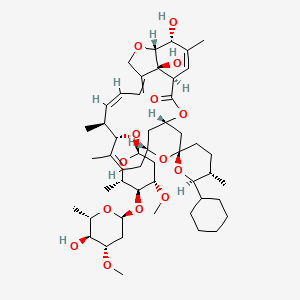
(25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A is a complex organic compound with significant applications in various scientific fields. It is a derivative of avermectin, a group of compounds known for their potent anthelmintic and insecticidal properties. This compound is characterized by its unique structural features, including a cyclohexyl group and a sec-butyl group, which contribute to its distinct chemical behavior and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A involves multiple steps, typically starting from naturally occurring avermectinThe reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule, typically employing reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic compounds, strong acids and bases, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.
Biology: The compound’s biological activity makes it a valuable tool for investigating cellular processes and interactions.
Medicine: Its anthelmintic and insecticidal properties are explored for developing new therapeutic agents.
Wirkmechanismus
The mechanism of action of (25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A involves its interaction with specific molecular targets, such as ion channels and receptors. The compound binds to these targets, altering their function and leading to various biological effects. For example, its anthelmintic activity is attributed to its ability to disrupt neurotransmission in parasitic worms, leading to paralysis and death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Avermectin B1a: Another derivative of avermectin with similar anthelmintic properties.
Ivermectin: A well-known avermectin derivative used widely in veterinary and human medicine.
Milbemycin: A structurally related compound with potent insecticidal activity.
Uniqueness
(25S)-25-Cyclohexyl-25-DE(sec-butyl)-5-O-demethyl-22,23-dihydroavermectin A1A stands out due to its unique structural modifications, which enhance its chemical stability and biological activity. The presence of the cyclohexyl and sec-butyl groups provides distinct advantages in terms of binding affinity and specificity to molecular targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
142680-85-1 |
|---|---|
Molekularformel |
C50H76O14 |
Molekulargewicht |
901.1 g/mol |
IUPAC-Name |
(1R,4S,5'S,6R,6'S,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-cyclohexyl-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C50H76O14/c1-27-13-12-16-34-26-57-47-42(51)30(4)21-37(50(34,47)54)48(53)60-36-22-35(63-49(25-36)20-19-29(3)45(64-49)33-14-10-9-11-15-33)18-17-28(2)44(27)61-41-24-39(56-8)46(32(6)59-41)62-40-23-38(55-7)43(52)31(5)58-40/h12-13,16-17,21,27,29,31-33,35-47,51-52,54H,9-11,14-15,18-20,22-26H2,1-8H3/b13-12+,28-17+,34-16+/t27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46-,47+,49+,50+/m0/s1 |
InChI-Schlüssel |
SHZAYAFGTFOOSF-YDBLARSUSA-N |
Isomerische SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)O[C@@H]1C8CCCCC8 |
Kanonische SMILES |
CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)OC1C8CCCCC8 |
Synonyme |
(25S)-25-CYCLOHEXYL-25-DE(SEC-BUTYL)-5-O-DEMETHYL-22,23-DIHYDROAVERMECTIN A1A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



